1-(4-Chlorophenyl)-3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]pyridazin-4-one
Description
The compound 1-(4-Chlorophenyl)-3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]pyridazin-4-one is a heterocyclic molecule featuring a pyridazin-4-one core substituted with a 4-chlorophenyl group and a pyrazole ring bearing a 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety. Its structure combines halogenated aromatic systems (chlorophenyl, chloropyridine) and a trifluoromethyl group, which are known to enhance lipophilicity, metabolic stability, and electronic effects in medicinal and agrochemical applications .
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Cl2F3N5O/c20-12-1-3-13(4-2-12)28-8-6-16(30)17(27-28)15-5-7-29(26-15)18-14(21)9-11(10-25-18)19(22,23)24/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWWVSRLGIPKLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=O)C(=N2)C3=NN(C=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl2F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Electronic Comparisons
- Core Heterocycles :
- Pyridazinone cores exhibit greater electron-withdrawing character due to two adjacent nitrogen atoms, enhancing reactivity in nucleophilic substitution or coordination chemistry compared to pyrazolones .
Pyrazol-5-one derivatives (e.g., 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one) show planar geometries with extended conjugation, favoring π-π stacking and weak intermolecular interactions .
- Trifluoromethylpyridine Moieties (target compound and ): The CF₃ group increases electronegativity and stability against metabolic degradation, a feature critical in agrochemical design .
- Noncovalent Interactions: Weak C–H⋯O and C–H⋯π interactions stabilize crystal packing in pyrazolones , while pyridazinones may engage in stronger hydrogen bonding due to carbonyl groups .
Computational Insights
- Electron Density Analysis :
- Tools like Multiwfn and density-functional theory (DFT) predict that the trifluoromethyl group in the target compound creates regions of low electron density, favoring halogen bonding or hydrophobic interactions .
- Absolute hardness (η) calculations for similar compounds suggest that chlorinated/fluorinated derivatives exhibit higher chemical hardness, correlating with resistance to electron transfer reactions .
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